2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-25(31)18-10-11-27-24(16-18)28-12-5-13-29(15-14-28)26(32)33-17-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-11,16,23H,5,12-15,17H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONFEBBAFJQNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
- CAS Number : 207795-26-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it a suitable candidate for further pharmacological studies.
1. Anticancer Activity
Research has indicated that derivatives of pyridine carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and modulating Bcl-2 family proteins .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. A study reported that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
3. Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound indicate its potential in mitigating neurodegenerative diseases. It may exert protective effects on neuronal cells through antioxidant mechanisms and modulation of neuroinflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | High | Induction of apoptosis | |
| Antimicrobial | Moderate | Inhibition of bacterial growth | |
| Neuroprotective | Promising | Antioxidant activity |
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of the p53 pathway, leading to cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as an alternative antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
